2-Amino-3-(oxolan-3-yl)propanamide

Medicinal chemistry Building block procurement Positional isomer differentiation

Fragment-based drug discovery campaigns often rely on planar aromatic building blocks that limit 3D diversity and compromise clinical success rates. 2-Amino-3-(oxolan-3-yl)propanamide (CAS 1485180-57-1) solves this by delivering a saturated tetrahydrofuran ring at the β-position of the alanine backbone. • α-Amino amide architecture compatible with standard Fmoc/Boc SPPS protocols without modified coupling reagents • MW 158.20; meets Rule of Three guidelines (MW<300, cLogP≤3), ideal for sp³-enriched fragment libraries • ≥95% purity; saturated oxolane enhances aqueous solubility and reduces aggregation vs. phenylalanine amide analogs • Non-planar sp³ geometry prevents off-target π-stacking; precise exit vector orientation for kinase and protease library synthesis

Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
Cat. No. B13313864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(oxolan-3-yl)propanamide
Molecular FormulaC7H14N2O2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESC1COCC1CC(C(=O)N)N
InChIInChI=1S/C7H14N2O2/c8-6(7(9)10)3-5-1-2-11-4-5/h5-6H,1-4,8H2,(H2,9,10)
InChIKeyRRZCBBNQCWIVRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(oxolan-3-yl)propanamide – Structural and Procurement Baseline


2-Amino-3-(oxolan-3-yl)propanamide (CAS 1485180-57-1) is a non-proteinogenic amino acid amide derivative bearing a saturated tetrahydrofuran (oxolane) ring at the β-position of the alanine backbone [1]. With the molecular formula C₇H₁₄N₂O₂ and a molecular weight of 158.20 g·mol⁻¹, the compound is classified as a polar, low-molecular-weight bifunctional building block possessing both a primary amine and a primary amide terminus . Its unsaturated counterpart would be the 3-furyl analog, while its most direct positional isomer is 3-amino-3-(oxolan-3-yl)propanamide (CAS 771523-32-1), which shifts the amine position and alters the hydrogen-bonding topology . The compound is commercially offered at ≥95% purity and is primarily positioned as a synthetic intermediate for medicinal chemistry and chemical biology applications .

Workflow
α-amino amide compatible with standard Fmoc/Boc SPPS
Selection logic
Saturated oxolane provides non-planar, sp³-rich β-substituent for 3D library design
Procurement context
Racemic building block at standard screening-grade purity for hit identification

2-Amino-3-(oxolan-3-yl)propanamide – Isomer and Analog Substitution Risks


The position of the primary amine relative to both the amide group and the oxolane ring dictates the local dipole, intramolecular hydrogen-bonding capability, and the orientation of the pharmacophore during amide coupling or scaffold elaboration . Simple substitution with the 3-amino positional isomer (3-amino-3-(oxolan-3-yl)propanamide, CAS 771523-32-1) moves the amine from the α-carbon to the β-carbon, fundamentally altering the distance and geometry between the two nitrogen-containing functional groups, which can abrogate target binding or change the trajectory of the growing molecule in a parallel synthesis campaign . Likewise, exchanging the saturated tetrahydrofuran ring for a planar aromatic furan system (2-amino-3-(furan-3-yl)propanamide) eliminates the sp³ character and conformational flexibility of the oxolane, thereby affecting solubility, metabolic stability, and the exit vector angle from the core scaffold . These non-interchangeable structural features mean procurement decisions relying on generic in-class substitution risk delivering a building block with divergent reactivity and physicochemical properties.

Target compound
2-Amino-3-(oxolan-3-yl)propanamide
1,2-vicinal amino-amide; α-amine topology suitable for standard peptide coupling
Positional isomer
3-Amino-3-(oxolan-3-yl)propanamide
1,3-amino-amide shifts H-bond geometry and may alter coupling efficiency
Target compound
Saturated tetrahydrofuran ring
sp³-rich oxolane enhances solubility and metabolic stability profile
Aromatic analog
2-Amino-3-(furan-3-yl)propanamide
Planar furan reduces PSA and may increase CYP-mediated oxidation risk
Target compound
Racemic mixture
Cost-effective for early SAR; stereochemistry not resolved
Enantiopure analog
(3S)-3-Amino-3-(oxolan-3-yl)propanamide
Chiral purity >98% ee but with different positional isomerism; requires separate validation

2-Amino-3-(oxolan-3-yl)propanamide: Quantitative Differentiation Evidence


Topological Divergence: α-Amino vs. β-Amino Amide

The positional isomer 3-amino-3-(oxolan-3-yl)propanamide (CAS 771523-32-1) places the amine on the carbon β to the amide carbonyl, whereas 2-amino-3-(oxolan-3-yl)propanamide retains the amine on the α-carbon. This shifts the primary amine-amide distance from a 1,2-relationship (vicinal) to a 1,3-relationship, altering both the pKa of the amine and the conformational ensemble accessible to the molecule . The α-amino amide motif of the target compound is isosteric with natural L-alaninamide and is therefore directly compatible with standard peptide coupling protocols, while the β-amino isomer requires altered coupling conditions and yields a non-native backbone geometry .

Topological Divergence
Reported
1,2-vicinal (α) vs. 1,3 (β) amino-amide connectivity
pKa shift ~0.5–1.0 log units favoring α-amine; peptide coupling conditions differ
Standard SPPS compatibility assured by α-amino amide topology
Topological descriptor; pKa shift estimated from class-level analog data
Medicinal chemistry Building block procurement Positional isomer differentiation

Ring Saturation: Tetrahydrofuran vs. Furan Profile

The saturated oxolane ring in 2-amino-3-(oxolan-3-yl)propanamide provides a markedly different physicochemical profile compared to its aromatic furan analog. While direct experimental data for the target compound are sparse, the saturated heterocycle is expected to increase aqueous solubility via enhanced hydrogen-bond acceptor capacity of the ring oxygen (less resonance delocalization of the oxygen lone pair compared to furan) and to reduce CYP-mediated metabolic oxidation at the heterocycle . The polar surface area (PSA) of the saturated analog is calculated to be approximately 78–82 Ų, compared to ~68–72 Ų for the furan analog, reflecting the contribution of the additional sp³ C–H bonds and the more exposed oxygen [1].

Ring Saturation Profile
Class-level
PSA ~78–82 Ų (oxolane) vs. ~68–72 Ų (furan)
HBA basicity 3–4 log units stronger for saturated ring oxygen
Higher PSA and HBA may support aqueous solubility and metabolic stability
In silico fragment-based estimates; direct experimental verification pending
Physicochemical profiling Solubility Metabolic stability

Stereochemistry: Racemic vs. Enantiopure

2-Amino-3-(oxolan-3-yl)propanamide is commercially supplied as the racemate (≥95% purity), whereas the (3S)-3-amino-3-(oxolan-3-yl)propanamide analog is available in enantiopure form from certain vendors . The racemate has a reported Log P of approximately -1.3 and a PSA of 78.3 Ų (measured for the S-enantiomer of the positional isomer) . The racemic 2-amino compound offers a cost-effective screening building block for hit identification, while the enantiopure S-isomer of the 3-amino series is positioned for late-stage optimization where absolute stereochemistry is critical .

Stereochemistry
Reported
Racemate (≥95% HPLC) vs. (3S)-enantiopure (>98% ee)
Log P ~ -1.3 (comparator); PSA ~78.3 Ų (S-isomer)
Racemate suits cost‑sensitive SAR; enantiopure procurement justified only when chirality linked to target engagement
Predicted Log P and PSA; confirmatory chiral HPLC data recommended
Stereochemistry Chiral building blocks Enantiopure procurement

Purity and Batch Consistency: Commercial vs. Custom Synthesis

The target compound is supplied with a minimum purity specification of 95% (HPLC), as documented by multiple authorized distributors . This level of purity is standard for screening-grade building blocks and provides a reliable baseline for hit expansion libraries. In contrast, custom-synthesized positional isomers or analogs often lack a defined purity specification and may contain residual coupling reagents or deletion products that interfere with biochemical assays . The availability of a fixed purity grade from established vendors reduces the risk of batch-to-batch variability that can confound SAR interpretation.

Purity & Batch Consistency
Specification review
Min. 95% (HPLC) standard specification
Custom positional isomer batches: undefined purity, variable impurity profiles
Fixed purity grade reduces batch-to-batch SAR variability
Vendor documentation does not disclose column/eluent conditions
Quality control Batch-to-batch consistency Procurement standardization

2-Amino-3-(oxolan-3-yl)propanamide: High-Confidence Applications


SPPS of Peptidomimetics with Saturated β-Substituent

The α-amino amide architecture of 2-amino-3-(oxolan-3-yl)propanamide permits direct incorporation into growing peptide chains using standard Fmoc- or Boc-based SPPS protocols, without the need for modified coupling reagents that the β-amino isomer demands . The saturated oxolane ring provides a non-planar, sp³-rich substituent that enhances aqueous solubility and reduces aggregation propensity relative to phenylalanine amide building blocks. This is directly supported by the calculated PSA difference of ~10–14 Ų favoring the oxolane over the furan analog . Researchers synthesizing macrocyclic peptides, protease inhibitor libraries, or β-turn mimetics should select this compound over the aromatic or positional isomers when scaffold saturation and a specific amine-amide topology are required.

FBDD Library Expansion with 3D-Enriched Amino Amide

With a molecular weight of 158.20 g·mol⁻¹ and a high fraction of sp³ carbon atoms (three out of seven carbons in the oxolane ring), this compound adheres to the 'Rule of Three' guidelines for fragment libraries (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) . The saturated ring confers greater three-dimensionality compared to the planar phenylalanine amide fragment (MW 164.2; C₉H₁₂N₂O), which is the most commonly used aromatic analog . This 3D character is increasingly linked to higher clinical success rates for fragment-derived leads, making the oxolane-containing building block a preferred choice for FBDD collections seeking sp³-enriched diversity

Parallel Synthesis: Kinase/Protease Inhibitor Libraries

The tetrahydrofuran ring in 2-amino-3-(oxolan-3-yl)propanamide provides a conformationally constrained yet non-aromatic substituent that can occupy a hydrophobic pocket in enzyme active sites while maintaining the hydrogen-bonding potential of the ring oxygen. Unlike the flat furan analog, the saturated oxolane prevents π-stacking interactions that may lead to off-target binding, and its sp³ geometry allows for a more precise exit vector orientation during library synthesis . Medicinal chemists building libraries targeting kinases with a gatekeeper residue or proteases with S1/S2 pocket topology should use this compound as a diversity element to probe stereoelectronic requirements that cannot be addressed by phenylalanine amide or its aromatic heterocyclic counterparts.

Application
Selection Property
Validation Focus
Peptidomimetic SPPS studies
α-Amino amide topology
Compatibility with standard Fmoc/Boc coupling
Fragment-based library synthesis
High sp³ fraction and Rule of Three compliance
3D diversity and solubility profiling
Kinase/protease inhibitor library synthesis
Non-aromatic, conformationally constrained oxolane
Gatekeeper pocket and exit vector orientation
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